
2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide
Vue d'ensemble
Description
2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide, or 2-AADPA, is a novel small molecule that has been used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of a variety of compounds and substances, as well as to investigate the mechanism of action of various drugs. In addition, 2-AADPA has been used to explore the advantages and limitations of laboratory experiments in drug development.
Applications De Recherche Scientifique
Novel Therapeutic Agents
Research has explored the therapeutic potential of compounds with the azetidin-1-yl motif in various domains:
- Obesity Management: Compounds activating the neuropeptide Y2 receptor have shown promise in reducing food intake and body weight while improving glucose metabolism in animal models, suggesting a potential role in obesity management and type II diabetes treatment (Ortiz et al., 2007).
- Pain and Inflammation: Derivatives of 3-aminoazetidin-2-one have been identified as potent inhibitors of N-Acylethanolamine Acid Amidase (NAAA), a target for developing anti-inflammatory and antinociceptive therapies (Fiasella et al., 2014).
Synthetic Chemistry and Drug Design
The structural uniqueness of the azetidine ring has made it a focal point in synthetic chemistry for the development of novel compounds:
- Antibacterial Agents: Efforts to synthesize monocyclic 3-amino-β-lactams outline the importance of the azetidine core in developing new antibacterial agents, especially in the face of increasing antibiotic resistance (Deketelaere et al., 2017).
- Medicinal Intermediates: Synthesis of azetidine-based intermediates, such as 1-(diphenylmethyl)-3-aminoazetidine, highlights the role of azetidine derivatives in the synthesis of complex medicinal compounds (Yang, 2009).
Neuropharmacology
Studies on compounds containing the azetidine or related structures have also contributed to understanding receptor modulation in the brain:
- Antidepressant and Analgesic Properties: Research into the modulation of pain and mood disorders through the neuropeptide Y Y2 receptor highlights the potential of azetidine derivatives in treating these conditions (Brothers et al., 2010).
Safety And Hazards
As with any chemical compound, azetidines can pose certain safety and health hazards. They may cause skin and eye irritation, and prolonged exposure may lead to more serious health effects2. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information2.
Orientations Futures
The field of azetidine chemistry is continually evolving, with new synthetic methods and applications being developed. Future research may focus on the development of more efficient synthetic methods, the discovery of new biological activities, and the design of new drugs based on the azetidine scaffold1.
Please note that this information is general and may not apply specifically to “2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide”. For more detailed and specific information, further research or consultation with a chemical expert may be necessary.
Propriétés
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-5-14(6-4-2)11(15)9-13-7-10(12)8-13/h10H,3-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKXCQAXNNMSJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminoazetidin-1-yl)-N,N-dipropylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



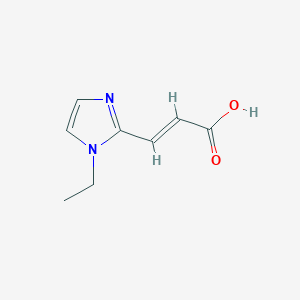
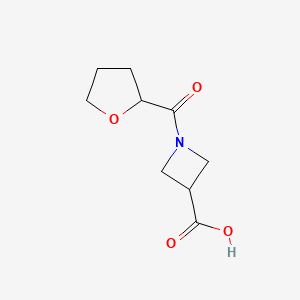
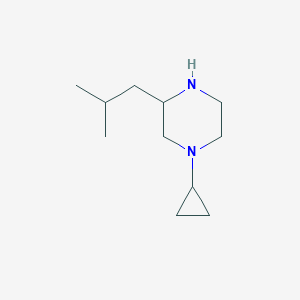
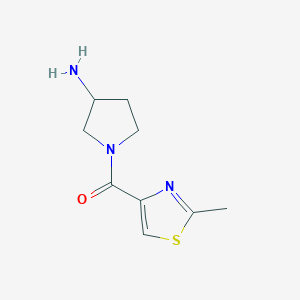
![Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate](/img/structure/B1487871.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1487873.png)




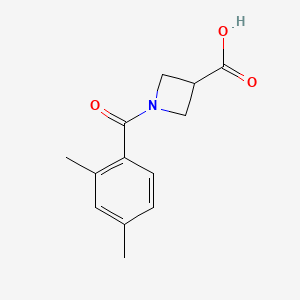
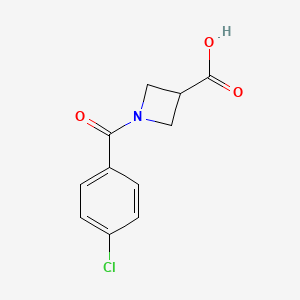
![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)